molecular formula C11H19N3O2 B2859547 3-[2-(Dimethylamino)ethyl]-5-methyl-1-prop-2-enoylimidazolidin-4-one CAS No. 2361638-11-9

3-[2-(Dimethylamino)ethyl]-5-methyl-1-prop-2-enoylimidazolidin-4-one

Cat. No. B2859547
CAS RN: 2361638-11-9
M. Wt: 225.292
InChI Key: SVUDUWIWQJACOX-UHFFFAOYSA-N
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Description

The compound “3-[2-(Dimethylamino)ethyl]-5-methyl-1-prop-2-enoylimidazolidin-4-one” seems to be a complex organic molecule. It likely contains an imidazolidinone group, which is a type of heterocyclic compound .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 2-hydroxy ethyl methacrylate and 2-(Diethylamino) ethyl methacrylate copolymers have been synthesized at high conversions by photoinitiation .

Safety and Hazards

The safety data sheet for a similar compound, 2-(Dimethylamino)ethyl acrylate, indicates that it is a flammable liquid and vapor. It is harmful if swallowed or in contact with skin. It causes severe skin burns and eye damage. It may cause an allergic skin reaction .

properties

IUPAC Name

3-[2-(dimethylamino)ethyl]-5-methyl-1-prop-2-enoylimidazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-5-10(15)14-8-13(7-6-12(3)4)11(16)9(14)2/h5,9H,1,6-8H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUDUWIWQJACOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CN1C(=O)C=C)CCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(Dimethylamino)ethyl]-5-methyl-1-(prop-2-enoyl)imidazolidin-4-one

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